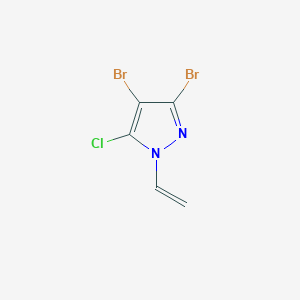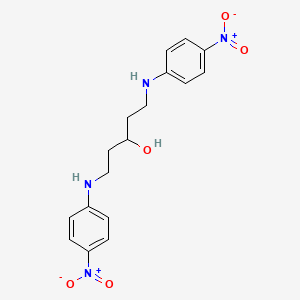
1,5-Bis(4-nitroanilino)pentan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(4-nitroanilino)pentan-3-ol is a chemical compound known for its unique structure and properties It consists of a pentane backbone with two 4-nitroanilino groups attached at the 1 and 5 positions, and a hydroxyl group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-nitroanilino)pentan-3-ol typically involves the reaction of 1,5-diaminopentane with 4-nitrobenzaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(4-nitroanilino)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Products may include 1,5-Bis(4-nitroanilino)pentan-3-one.
Reduction: Products may include 1,5-Bis(4-aminoanilino)pentan-3-ol.
Substitution: Various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(4-nitroanilino)pentan-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,5-Bis(4-nitroanilino)pentan-3-ol involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence various biochemical pathways and molecular targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(4-aminoanilino)pentan-3-ol: Similar structure but with amino groups instead of nitro groups.
1,5-Bis(salicylideneamino)pentan-3-ol: Contains salicylideneamino groups instead of nitroanilino groups.
Uniqueness
1,5-Bis(4-nitroanilino)pentan-3-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form complexes with metals makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
917950-93-7 |
|---|---|
Molekularformel |
C17H20N4O5 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1,5-bis(4-nitroanilino)pentan-3-ol |
InChI |
InChI=1S/C17H20N4O5/c22-17(9-11-18-13-1-5-15(6-2-13)20(23)24)10-12-19-14-3-7-16(8-4-14)21(25)26/h1-8,17-19,22H,9-12H2 |
InChI-Schlüssel |
SDKFJMCJMGYHCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCCC(CCNC2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)

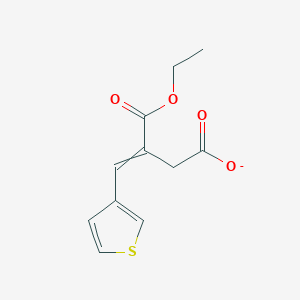
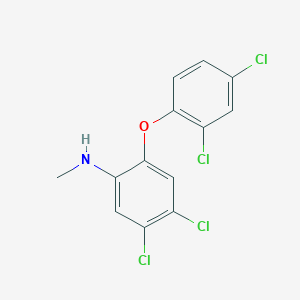
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
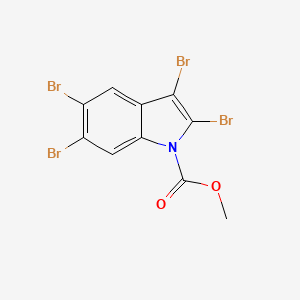
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)

![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
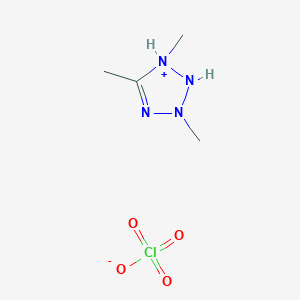
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
